molecular formula C9H9F3O2 B2919809 1-(2-(Trifluoromethoxy)phenyl)ethanol CAS No. 910442-37-4

1-(2-(Trifluoromethoxy)phenyl)ethanol

Cat. No.: B2919809
CAS No.: 910442-37-4
M. Wt: 206.164
InChI Key: LWOXLMRGAQEYMM-UHFFFAOYSA-N
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Description

1-(2-(Trifluoromethoxy)phenyl)ethanol is an organic compound with the molecular formula C9H9F3O2. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethanol moiety.

Preparation Methods

One common synthetic route includes the reaction of 2-(trifluoromethoxy)benzaldehyde with a suitable reducing agent to form the corresponding alcohol .

Chemical Reactions Analysis

1-(2-(Trifluoromethoxy)phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-(2-(Trifluoromethoxy)phenyl)ethanol has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those containing trifluoromethoxy groups.

    Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies and drug development.

    Medicine: It is explored for its potential therapeutic applications, including its use as a pharmaceutical intermediate.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Comparison with Similar Compounds

1-(2-(Trifluoromethoxy)phenyl)ethanol can be compared with other similar compounds, such as:

    1-(2-(Trifluoromethyl)phenyl)ethanol: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, leading to differences in chemical reactivity and biological activity.

    1-(2-(Methoxy)phenyl)ethanol: The presence of a methoxy group instead of a trifluoromethoxy group results in different physicochemical properties and applications.

The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-[2-(trifluoromethoxy)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-6(13)7-4-2-3-5-8(7)14-9(10,11)12/h2-6,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOXLMRGAQEYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910442-37-4
Record name 910442-37-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 1-(2-Trifluoromethoxyphenyl)ethanone (1.00 g, 4.90 mmol) in THF (5 mL) at 0° C. was added 1M LiAlH4 in THF (5.9 mL, 5.9 mmol), and the solution was allowed to warm to rt. A few drops of water were added to quench. The mixture was concentrated in vacuo, transferred to a separatory funnel, and extracted using DCM and sat. aq. Rochelle salt. The organic layer was concentrated in vacuo to afford the title compound as a clear oil.
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